molecular formula C14H14O2 B1415009 [4-(3-Methylphenoxy)phenyl]methanol CAS No. 53818-56-7

[4-(3-Methylphenoxy)phenyl]methanol

Cat. No.: B1415009
CAS No.: 53818-56-7
M. Wt: 214.26 g/mol
InChI Key: QHBCPJQVVMEFOR-UHFFFAOYSA-N
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Description

[4-(3-Methylphenoxy)phenyl]methanol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(3-Methylphenoxy)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-Methylphenoxy)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3-methylphenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBCPJQVVMEFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

difference between 3-phenoxybenzyl alcohol and 3-methyl analog

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural & Functional Divergence: 3-Phenoxybenzyl Alcohol vs. Its 3-Methyl Analog Subtitle: A Technical Analysis of SAR, Metabolic Fate, and Toxicological Profiles[1]

Executive Summary

This technical guide analyzes the critical distinctions between 3-Phenoxybenzyl alcohol (3-PBA) and its structural analog, 3-Methylbenzyl alcohol (3-MBA) .[1] While both share a benzyl alcohol core substituted at the meta position, the divergence in their substituent groups (phenoxy vs. methyl) dictates their utility in agrochemistry, toxicological profiles, and metabolic pathways.

3-PBA serves as the universal "warhead" carrier for Type I and Type II pyrethroids, providing the necessary steric bulk and lipophilicity for voltage-gated sodium channel interaction.[1] In contrast, 3-MBA lacks the molecular geometry required for insecticidal activity, serving instead as a precursor for organophosphates and fragrances.[1] This guide dissects these differences for researchers in medicinal chemistry, toxicology, and analytical development.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1]

The fundamental difference lies in the meta-substituent. The phenoxy group of 3-PBA confers unique electronic and steric properties that the methyl group of 3-MBA cannot replicate.

Property3-Phenoxybenzyl Alcohol (3-PBA)3-Methylbenzyl Alcohol (3-MBA)
CAS Number 13826-35-2587-03-1
Formula C₁₃H₁₂O₂C₈H₁₀O
Molecular Weight 200.23 g/mol 122.16 g/mol
Substituent Phenoxy (-O-C₆H₅)Methyl (-CH₃)
LogP (Lipophilicity) ~2.8 - 3.6 (High)~1.6 (Moderate)
Steric Geometry L-shaped, flexible ether bridgePlanar, rigid, compact
Electronic Effect Electron-donating (Resonance)Electron-donating (Induction)
Primary Application Pyrethroid Metabolite/IntermediateFragrance, Solvent, Organophosphates

Key Insight (Causality): The phenoxy bridge in 3-PBA allows the molecule to adopt a non-planar, "L-shaped" conformation.[1] This geometry is critical for fitting into the hydrophobic crevice of the insect voltage-gated sodium channel (Naᵥ). The 3-MBA analog, being significantly smaller and lacking the second aromatic ring, fails to bridge the receptor site, rendering it inactive in this specific pharmacological context.[1]

Part 2: Structure-Activity Relationship (SAR) & Biological Interaction[1]

The 3-phenoxybenzyl moiety is not merely a passive linker; it is a pharmacophore essential for the "knockdown" effect of pyrethroids.

Mechanism of Action
  • 3-PBA Moiety: When esterified (e.g., in Permethrin), the 3-phenoxybenzyl group wedges the Naᵥ channel open, preventing repolarization.[1] The ether oxygen allows rotational freedom, enabling the distal phenyl ring to interact via

    
    -
    
    
    
    stacking with channel residues.[1]
  • 3-MBA Moiety: If substituted into a pyrethroid scaffold, the methyl group provides insufficient bulk.[1] The resulting molecule fails to stabilize the open state of the channel, resulting in a loss of insecticidal potency.

SAR_Logic Scaffold Benzyl Alcohol Scaffold (Meta-substituted) Substituent Substituent Selection Scaffold->Substituent PBA Phenoxy Group (-O-Ph) (3-PBA) Substituent->PBA Ether Linkage MBA Methyl Group (-CH3) (3-MBA) Substituent->MBA Alkyl Linkage Geo_PBA L-Shaped Geometry High Lipophilicity PBA->Geo_PBA Steric Bulk Geo_MBA Compact/Planar Moderate Lipophilicity MBA->Geo_MBA Lack of Bulk Target Voltage-Gated Na+ Channel Geo_PBA->Target Wedges Channel Open Geo_MBA->Target Fails to Dock Result_PBA High Affinity Binding (Insecticidal) Target->Result_PBA Result_MBA Low/No Affinity (Inactive) Target->Result_MBA

Figure 1: Comparative Structure-Activity Relationship (SAR) demonstrating why the phenoxy group is essential for biological activity in the context of sodium channel modulation.

Part 3: Toxicology & Metabolic Fate (ADME)

For researchers tracking exposure, distinguishing these pathways is vital.[1] 3-PBA is a specific biomarker for pyrethroid exposure, whereas 3-MBA is a metabolite of m-xylene or a fragrance component.[1]

Metabolic Pathways

Both alcohols undergo oxidation to their corresponding benzoic acids, followed by conjugation.[1][2] However, the downstream conjugates differ in diagnostic utility.

  • 3-PBA Pathway:

    • Rapidly oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to 3-Phenoxybenzoic Acid (3-PBAcid) .

    • 3-PBAcid is conjugated with glycine (in rodents) or glucuronic acid (in humans).

    • Toxicology: 3-PBA is a suspected endocrine disruptor (anti-androgenic/estrogenic activity).[1][2]

  • 3-MBA Pathway:

    • Oxidized to 3-Methylbenzoic Acid (m-Toluic Acid) .[1]

    • Conjugated with glycine to form m-Methylhippuric Acid .[1]

    • Toxicology: Acts primarily as a solvent/irritant; high doses cause CNS depression (narcosis).

Metabolism cluster_PBA 3-Phenoxybenzyl Alcohol (Pyrethroid Metabolite) cluster_MBA 3-Methylbenzyl Alcohol (Solvent/Xylene Metabolite) PBA_Alc 3-PBA (Alcohol) PBA_Ald 3-Phenoxybenzaldehyde PBA_Alc->PBA_Ald ADH PBA_Acid 3-Phenoxybenzoic Acid (Biomarker) PBA_Ald->PBA_Acid ALDH PBA_Conj Glucuronide/Glycine Conjugate PBA_Acid->PBA_Conj UGT / Glycine N-acyltransferase MBA_Alc 3-MBA (Alcohol) MBA_Acid m-Toluic Acid MBA_Alc->MBA_Acid ADH/ALDH MBA_Conj m-Methylhippuric Acid (Urine Biomarker) MBA_Acid->MBA_Conj Glycine Conjugation

Figure 2: Divergent metabolic pathways.[1] Note that m-Methylhippuric acid is a standard biomarker for Xylene exposure, while 3-PBA conjugates indicate Pyrethroid exposure.[1]

Part 4: Experimental Protocols

Protocol A: Analytical Detection in Biological Matrices (GC-MS)

Context: Distinguishing 3-PBA from other aromatic alcohols in urine requires derivatization due to the polarity of the hydroxyl/carboxyl groups.

Reagents:

  • 
    -Glucuronidase/Arylsulfatase (for deconjugation).[1]
    
  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) or HFBA (Heptafluorobutyric anhydride).[1]

  • Internal Standard: 2-Phenoxybenzoic acid or deuterated 3-PBA.[1]

Step-by-Step Workflow:

  • Hydrolysis:

    • Aliquot 2 mL of urine. Adjust pH to 5.0 with acetate buffer.

    • Add 50

      
      L 
      
      
      
      -Glucuronidase.[1] Incubate at 37°C for 12 hours.
    • Why: Most 3-PBA is excreted as a glucuronide conjugate; hydrolysis liberates the free alcohol/acid for extraction.

  • Extraction (LLE):

    • Acidify sample to pH < 2 using 6M HCl.

    • Extract twice with 3 mL tert-butyl methyl ether (MTBE) .[1]

    • Centrifuge (2000g, 5 min) and collect the organic layer.

    • Evaporate to dryness under

      
       stream at 40°C.
      
  • Derivatization (Critical Step):

    • Reconstitute residue in 50

      
      L Ethyl Acetate.
      
    • Add 50

      
      L MTBSTFA . Cap and heat at 70°C for 30 mins.
      
    • Mechanism:[1][3] Replaces the active proton on the -OH (or -COOH) with a tert-butyldimethylsilyl group, increasing volatility and thermal stability for GC analysis.[1]

  • GC-MS Analysis:

    • Column: DB-5MS (30m x 0.25mm).[1]

    • Differentiation:

      • 3-PBA-TBDMS derivative: Look for characteristic ions (M-57 fragment). High retention time due to phenoxy bulk.

      • 3-MBA-TBDMS derivative: Significantly lower retention time; distinct fragmentation pattern (loss of methyl vs. phenoxy).[1]

Protocol B: Synthesis of 3-PBA (Laboratory Scale)

Context: If high-purity standard is required and commercial stock is degraded.[1]

  • Precursor: Start with 3-Phenoxybenzaldehyde .[1]

  • Reduction:

    • Dissolve 10 mmol aldehyde in anhydrous Ethanol.

    • Cool to 0°C. Slowly add 0.5 eq Sodium Borohydride (

      
      ) .
      
    • Stir for 1 hour.

  • Workup:

    • Quench with 1M HCl (careful of

      
       evolution).
      
    • Extract with Dichloromethane (DCM).

    • Wash with brine, dry over

      
      .[1]
      
  • Purification:

    • Vacuum distillation (bp ~135°C at 0.1 mmHg).

    • Note: 3-PBA is a viscous oil that oxidizes slowly in air; store under Argon.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26295, 3-Phenoxybenzyl alcohol.[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Biomonitoring Summary: Pyrethroids.[1] National Biomonitoring Program. Retrieved from [Link]

  • World Health Organization (WHO). (2005). Safety evaluation of certain food additives: 3-Phenoxybenzyl alcohol.[1] WHO Food Additives Series.[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 3-Methylbenzyl alcohol Mass Spectrum.[1][4] NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Reregistration Eligibility Decision (RED) for Permethrin. (Discusses 3-PBA as major metabolite).[1] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for [4-(3-Methylphenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

This technical guide details the solubility characteristics of [4-(3-Methylphenoxy)phenyl]methanol (CAS: 53818-56-7), a critical diaryl ether intermediate often utilized in the synthesis of advanced pyrethroid insecticides and ether-based agrochemicals.

Unlike common commodity chemicals, specific solubility data for this regioisomer is rarely indexed in public thermodynamic databases. Therefore, this guide synthesizes structural analysis, comparative physicochemical data from analog diaryl ethers (e.g., 3-phenoxybenzyl alcohol), and first-principles solubility modeling. It provides researchers with a predictive solubility map and a validated protocol for experimental determination.

Chemical Identity Table
ParameterDetail
Chemical Name [4-(3-Methylphenoxy)phenyl]methanol
CAS Registry Number 53818-56-7
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Structural Features Diaryl ether backbone (lipophilic), Hydroxymethyl group (H-bond donor/acceptor), Methyl substituent (lipophilic).[1]
Physical State (Std) Solid (Crystalline) / Viscous Oil (if impure)

Physicochemical Basis of Solubility

To select the correct solvent system, one must understand the competing forces within the molecule. The solubility of [4-(3-Methylphenoxy)phenyl]methanol is governed by the "Push-Pull" mechanism :

  • The Lipophilic "Pull" (Diaryl Ether + Methyl): The two aromatic rings and the methyl group create a high LogP (estimated ~3.5–4.0). This drives high affinity for non-polar aromatics and chlorinated solvents.

  • The Hydrophilic "Push" (Benzyl Alcohol): The primary alcohol (-CH₂OH) allows for hydrogen bonding. This grants partial solubility in short-chain alcohols but is insufficient to solubilize the bulky hydrophobic tail in water.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solvent compatibility is categorized below:

Solvent ClassRepresentative SolventsSolubility PredictionApplication Context
Aromatic Hydrocarbons Toluene, XyleneHigh Ideal for reaction medium (etherification) and heating.
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High Excellent for extraction and low-temp dissolution.
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh Good general solvents; THF is preferred for reduction steps.
Polar Protic Methanol, Ethanol, IsopropanolModerate / Temp. Dependent Critical: Best candidates for recrystallization (soluble hot, insoluble cold).
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow / Insoluble Used as anti-solvents to crash out the product.
Aqueous Water, BrineInsoluble Used for washing and biphasic separation.

Solvent Selection Strategy (Visualization)

The following decision tree guides the researcher in selecting the appropriate solvent based on the operational goal (Synthesis vs. Purification).

SolventSelection Start Objective for [4-(3-Methylphenoxy)phenyl]methanol Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Crystallization Start->Purification Analysis Analysis (HPLC/GC) Start->Analysis HighSol High Solubility Required Synthesis->HighSol Recryst Recrystallization Purification->Recryst MobilePhase Mobile Phase Analysis->MobilePhase Toluene Toluene (High Boiling Pt) HighSol->Toluene THF THF (Reductions) HighSol->THF SolventPair Solvent/Anti-Solvent Recryst->SolventPair System1 EtOH + Hexane SolventPair->System1 System2 Toluene + Heptane SolventPair->System2 AcN Acetonitrile MobilePhase->AcN MeOH Methanol MobilePhase->MeOH

Figure 1: Solvent selection logic flow based on process requirements. Blue paths indicate synthesis, Green paths indicate purification.

Experimental Protocol: Gravimetric Solubility Determination

Since exact literature values are scarce for this specific CAS, you must validate solubility experimentally before scaling up. Use this self-validating "Shake-Flask" method.

Objective

Determine the saturation solubility (


) of CAS 53818-56-7 in a target solvent at a specific temperature (e.g., 25°C).
Reagents & Equipment
  • Target Solvent (HPLC Grade)

  • [4-(3-Methylphenoxy)phenyl]methanol (Solid)

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm PTFE - compatible with organics)

  • Analytical Balance (±0.01 mg precision)

Step-by-Step Methodology
  • Preparation:

    • Add excess solid [4-(3-Methylphenoxy)phenyl]methanol to 5 mL of the solvent in a sealed vial. Ensure visible solid remains at the bottom (supersaturation).

  • Equilibration:

    • Agitate the vial at the target temperature (e.g., 25°C) for 24 hours.

    • Self-Validation Check: If all solid dissolves, the solution is not saturated. Add more solid until a precipitate persists.

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour (maintain temperature).

    • Withdraw 1 mL of the supernatant using a pre-warmed syringe.

    • Filter immediately through the 0.45 µm PTFE filter into a pre-weighed vial (

      
      ).
      
  • Quantification (Gravimetric):

    • Evaporate the solvent carefully (using a gentle nitrogen stream or rotary evaporator).

    • Dry the residue under vacuum at 40°C to constant weight.

    • Weigh the vial + residue (

      
      ).
      
  • Calculation:

    
    
    

Thermodynamic Modeling (Van't Hoff Analysis)

For process optimization (e.g., cooling crystallization), measuring solubility at a single temperature is insufficient. You need the Metastable Zone Width (MSZW) .

Perform the protocol above at three temperatures (e.g., 10°C, 25°C, 40°C). Plot


 (mole fraction solubility) against 

(Kelvin).

The Van't Hoff Equation:



  • Linearity Check: A straight line indicates an ideal solution behavior within that range.

  • Deviation: A curve suggests a change in heat capacity or a polymorph transition of the solid.

Practical Applications & Safety

Reaction Solvent Suitability

For the synthesis of pyrethroids (e.g., esterification with chrysanthemic acid derivatives), Toluene is the gold standard.

  • Why? It solubilizes the alcohol completely, has a boiling point (110°C) that drives kinetics, and allows for azeotropic removal of water if acid catalysis is used.

Recrystallization System

To purify [4-(3-Methylphenoxy)phenyl]methanol from crude reaction mixtures:

  • Primary Choice: Hexane/Ethyl Acetate (9:1 ratio).

    • Procedure: Dissolve in minimal hot Ethyl Acetate. Slowly add Hexane until cloudy. Cool to 0°C.[2][3]

  • Alternative: Methanol (Cooling crystallization).

    • Dissolve in hot Methanol (50°C). Cool slowly to -10°C.

Safety Note: Peroxide Formation

As a diaryl ether derivative, this molecule is relatively stable, but the benzylic position (next to the ether and alcohol) can be susceptible to oxidation over long periods.

  • Storage: Store under Nitrogen at <25°C.

  • Solvent Warning: When using THF or Diethyl Ether, ensure they are peroxide-free, as the ether linkage in the solute can act synergistically with solvent peroxides during concentration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14457544 (Isomer Analog). Retrieved from [Link]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for solvent polarity parameters).

Sources

Advanced Safety & Handling Protocol: [4-(3-Methylphenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Context: [4-(3-Methylphenoxy)phenyl]methanol (CAS: 53818-56-7) is a specialized diaryl ether intermediate, primarily utilized in the synthesis of pyrethroid-like ethers and pharmaceutical scaffolds. Unlike commodity chemicals, specific toxicological datasets for this para-substituted, methylated analog are limited.

Scientific Directive: This guide utilizes a Read-Across Toxicological Framework , deriving safety parameters from its well-characterized structural analog, 3-Phenoxybenzyl alcohol (3-PBA) , while accounting for the physicochemical shifts induced by the para-substitution and methyl group. Researchers must treat this compound as a High-Potency Intermediate until empirical LC50/LD50 data is established.

Physicochemical Profile
PropertySpecificationOperational Implication
Chemical Name [4-(3-Methylphenoxy)phenyl]methanolPrimary identifier for inventory.
CAS Number 53818-56-7 Unique key for regulatory tracking.
Molecular Formula C₁₄H₁₄O₂MW: 214.26 g/mol .
Structure Class Diaryl Ether / Benzyl AlcoholDual reactivity: Ether stability + Alcohol oxidation.
Physical State Solid (Crystalline)Higher MP expected than meta-analogs due to symmetry.
Solubility DMSO, Methanol, DCMLipophilic; poor water solubility.
Analog Reference 3-Phenoxybenzyl alcohol (CAS 13826-35-2)Primary source for hazard inference.[1][2]

Hazard Identification & Toxicological Mechanics

Core Risk: The metabolic activation of benzyl alcohols to reactive aldehydes drives the toxicity profile. The diaryl ether linkage is metabolically robust, leading to bioaccumulation potential in aquatic environments.

GHS Classification (Derived via Read-Across)

Based on SAR analysis of phenoxybenzyl alcohols.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Aquatic Toxicity (Acute): Category 1 (Very toxic to aquatic life).[1]

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Sensitization: Potential skin sensitizer (weak).

Metabolic Activation Pathway

The following diagram illustrates the oxidative stress mechanism. The conversion of the alcohol to the aldehyde creates a transient electrophile capable of protein adduct formation before detoxification to the acid.

MetabolicPathway Substrate [4-(3-Methylphenoxy) phenyl]methanol Enzyme1 ADH / CYP450 (Oxidation) Substrate->Enzyme1 Intermediate Reactive Aldehyde (Electrophilic Stress) Enzyme1->Intermediate Phase I Metabolism Enzyme2 ALDH (Detoxification) Intermediate->Enzyme2 Adduct Protein Adducts (Cytotoxicity) Intermediate->Adduct Saturation of ALDH Product Benzoic Acid Derivative (Excretion) Enzyme2->Product Phase II Conjugation

Caption: Figure 1. Metabolic oxidation pathway showing the critical aldehyde intermediate responsible for potential cellular stress.

Operational Handling & Synthesis Safety

Directive: Treat as a potent bioactive agent. The para-substitution often increases crystallinity, increasing the risk of dust inhalation compared to liquid analogs.

Engineering Controls
  • Primary Containment: Weighing must occur inside a Class II Biosafety Cabinet or a Powder Containment Hood (HEPA filtered).

  • Static Control: Use anti-static weighing boats; diaryl ethers can accumulate static charge, leading to powder dispersal.

  • Waste Streams: Segregate as "Halogen-Free Organic Solvent Waste" (unless halogenated solvents are used in processing). Do not dispose of down drains due to aquatic toxicity.

PPE Decision Matrix (Risk-Based)
  • Standard (<100 mg): Nitrile gloves (double), Lab coat, Safety glasses.

  • Scale-Up (>1 g or Solution Handling):

    • Gloves: 5 mil Nitrile (Breakthrough time > 480 min for solid). If dissolved in DCM, use PVA or Silver Shield laminate gloves.

    • Respiratory: N95/P2 mask required if outside a fume hood.

Synthesis & Isolation Protocol (Self-Validating)

For the reduction of the corresponding aldehyde or ester to the target alcohol.

  • Reaction Setup:

    • Dissolve precursor in dry THF under Nitrogen/Argon.

    • Safety Check: Ensure LiAlH₄ or NaBH₄ is added slowly at 0°C. Benzyl alcohols are stable, but the reduction releases Hydrogen gas.

  • Quenching (Critical Step):

    • Use the Fieser Method (Water -> 15% NaOH -> Water) to precipitate aluminum salts as granular solids rather than gelatinous emulsions.

    • Validation: If the solid filters easily, the quench was successful. If slimy, add MgSO₄ and stir for 15 mins.

  • Purification:

    • Recrystallization from Hexane/Ethyl Acetate is preferred over chromatography to minimize silica dust exposure.

    • Purity Check: TLC (20% EtOAc/Hexane). The alcohol will have a lower Rf than the aldehyde precursor.

Emergency Response & Environmental Fate

Directive: Immediate containment is critical due to the high toxicity to aquatic organisms (LC50 < 1 mg/L predicted for analogs).

Spill Response Workflow

The following logic gate ensures safety during accidental release.

SpillResponse Start Spill Detected Assess Assess State: Solid or Solution? Start->Assess Solid Solid Powder Assess->Solid Solution Solution (Solvent) Assess->Solution ActionSolid 1. Dampen with PEG-400 (Prevent Dust) 2. Scoop to HazWaste Solid->ActionSolid ActionSol 1. Absorb with Vermiculite 2. Do NOT use water 3. Seal in Drum Solution->ActionSol Notify Notify EHS & Check Aquatic Drains ActionSolid->Notify ActionSol->Notify

Caption: Figure 2. Decision logic for spill remediation, prioritizing dust suppression and aquatic protection.

First Aid
  • Inhalation: Move to fresh air. If wheezing occurs (benzyl alcohol irritation), administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin; it increases transdermal absorption of the ether.

  • Eye Contact: Flush with water for 15 minutes. Lift eyelids.

Regulatory & Storage Status

  • Storage: Store at 2-8°C (Refrigerated). Inert atmosphere (Argon) recommended to prevent slow oxidation to the benzaldehyde.

  • TSCA/REACH: Likely Research & Development (R&D) Exemption only. Not for commercial distribution without registration.

  • Transport: UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.).

References

  • Key Organics. (2024). Product Analysis: [4-(3-methylphenoxy)phenyl]methanol (CAS 53818-56-7).[3] Key Organics Ltd.[4] Link

  • TCI Chemicals. (2025). Safety Data Sheet: 3-Phenoxybenzyl Alcohol (CAS 13826-35-2).[1][2][5] (Used for Analog Read-Across Toxicological Data). Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 3-phenoxybenzyl alcohol - Aquatic Toxicity Endpoints. Link

  • PubChem. (2024). Compound Summary: 3-Phenoxybenzyl alcohol.[1][2][4] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Synthesis of Novel Pyrethroid Analogs using [4-(3-Methylphenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the utilization of [4-(3-Methylphenoxy)phenyl]methanol (CAS: Analogous to 3-PBA derivatives) as a lipophilic building block in the synthesis of Type I and Type II pyrethroids.

While the industry standard, 3-phenoxybenzyl alcohol (3-PBA) , utilizes a meta-linkage to confer flexibility in the sodium channel binding pocket, the [4-(3-Methylphenoxy)phenyl]methanol variant offers a para-substituted scaffold with an additional methyl group on the terminal phenoxy ring. This structural modification is critical for researchers investigating:

  • Steric Constraints: Probing the length limitations of the voltage-gated sodium channel (VGSC) hydrophobic cleft.

  • Metabolic Stability: The 3-methyl group on the terminal ring blocks common hydroxylation sites, potentially extending half-life (in vivo).

  • Ether Pyrethroid Development: This alcohol is a direct precursor for non-ester pyrethroids (similar to Etofenprox) which exhibit lower toxicity to aquatic life.

Chemical Profile
PropertySpecification
Chemical Name [4-(3-Methylphenoxy)phenyl]methanol
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Appearance Viscous pale yellow oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, Toluene, THF; Insoluble in Water
Storage 2–8°C, under Argon/Nitrogen (Hygroscopic)

Experimental Protocols

Protocol A: Synthesis of Ester Pyrethroids (Steglich Esterification)

Objective: Coupling [4-(3-Methylphenoxy)phenyl]methanol with Chrysanthemic Acid (or Permethric Acid) to form a bioactive ester.

Rationale: We utilize the Steglich Esterification (DCC/DMAP) over acid chlorides. This method is milder, preventing the isomerization of the cyclopropane ring common in acid-sensitive pyrethroid precursors.

Materials
  • Substrate A: [4-(3-Methylphenoxy)phenyl]methanol (1.0 equiv)

  • Substrate B: (1R)-trans-Chrysanthemic acid (1.1 equiv)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (Dry over CaH₂ or molecular sieves)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon for 10 minutes.

  • Solubilization: Add Substrate B (Acid) and Substrate A (Alcohol) to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to alcohol).

  • Catalyst Addition: Add DMAP in one portion.

  • Activation (0°C): Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Coupling: Dissolve DCC in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Observation: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (25°C). Stir for 12–18 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 8:1). The limiting reagent (Alcohol) spot should disappear.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.

    • Wash the filtrate with 1N HCl (2x) to remove DMAP.

    • Wash with Saturated NaHCO₃ (2x) to remove unreacted acid.

    • Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/Ethyl Acetate gradient (0% → 10% EtOAc).

Protocol B: Synthesis of Ether Pyrethroids (Williamson Ether Synthesis)

Objective: Creating non-ester analogs (pseudo-pyrethroids) for high pH stability applications.

Materials
  • Substrate: [4-(3-Methylphenoxy)phenyl]methanol

  • Reagent: Thionyl Chloride (SOCl₂) & Pyridine (for conversion to chloride)

  • Coupling Partner: 2-(4-ethoxyphenyl)-2-methylpropan-1-ol (or similar alkoxide precursor)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil)

Step-by-Step Methodology
  • Chlorination (Intermediate Step):

    • Convert the alcohol to [4-(3-Methylphenoxy)phenyl]methyl chloride using SOCl₂ in DCM (0°C to RT, 2 hours).

    • Note: The chloride is more reactive for ether synthesis than using the alcohol as a nucleophile against a tertiary halide.

  • Alkoxide Formation:

    • In a separate flask, dissolve the coupling alcohol in dry THF.

    • Add NaH (1.2 equiv) slowly at 0°C. Stir until H₂ evolution ceases (approx. 30 min).

  • Coupling:

    • Add the prepared benzyl chloride (from Step 1) dropwise to the alkoxide solution.

    • Reflux at 70°C for 6 hours.

  • Quench & Isolation:

    • Quench carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate.

    • Purify via chromatography (non-polar mobile phase required).

Mechanism & Workflow Visualization

Figure 1: Steglich Esterification Mechanism

This diagram illustrates the catalytic cycle of DMAP and the activation of the carboxylic acid by DCC, crucial for understanding the high yield of this protocol.[1]

SteglichMechanism Acid Carboxylic Acid (Chrysanthemic) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + DCC DCC DCC (Activator) DCC->O_Acyl ActiveAmide N-Acylpyridinium (Active Ester) O_Acyl->ActiveAmide + DMAP - DCU DCU DCU (Byproduct) O_Acyl->DCU DMAP DMAP (Catalyst) ActiveAmide->DMAP Recycle Ester Final Pyrethroid Ester ActiveAmide->Ester + Alcohol Regenerates DMAP Alcohol Alcohol Substrate (MPB Analog) Alcohol->Ester

Caption: Catalytic cycle of Steglich esterification showing DMAP-mediated acyl transfer.

Figure 2: Experimental Workflow (Protocol A)

A logical flow for the bench scientist to ensure process integrity.

Workflow Start Start: Inert Atmosphere Prep (Argon Purge) Dissolve Dissolve Acid + Alcohol in Dry DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddDCC Add DCC Dropwise (Pre-dissolved) Cool->AddDCC React Reaction: 0°C (30 min) -> RT (12h) Precipitation of DCU observed AddDCC->React Check TLC Check (Disappearance of Alcohol) React->Check Check->React Incomplete (Add time) Filter Filter through Celite (Remove DCU) Check->Filter Complete Wash Liquid-Liquid Extraction (1N HCl -> NaHCO3 -> Brine) Filter->Wash Purify Flash Chromatography (Hex/EtOAc) Wash->Purify

Caption: Step-by-step bench workflow for pyrethroid synthesis via Steglich coupling.

Quality Control & Validation

To ensure the synthesized intermediate meets "Drug Development" standards, the following QC metrics must be met.

Analytical Parameters
MethodParameterAcceptance Criteria
HPLC Purity (Area %)> 98.0%
1H NMR Benzylic CH₂ ShiftShift from ~4.6 ppm (Alcohol) to ~5.1 ppm (Ester)
IR Spectroscopy Carbonyl StretchStrong band appearance at 1730 cm⁻¹ (Ester C=O)
Karl Fischer Water Content< 0.1% (Critical for stability)
Self-Validating The Protocol
  • The DCU Flag: If the reaction mixture does not turn cloudy within 20 minutes of adding DCC, the reagents are likely wet (water consumes DCC to form urea immediately) or the DCC is degraded.

  • The DMAP Wash: Failure to wash with 1N HCl during workup will leave DMAP in the product, which catalyzes hydrolysis of the ester during storage.

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Pyrethroid Chemistry Overview: Soderlund, D. M., et al. (2002). Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment. Toxicology, 171(1), 3-59.

  • Ether Pyrethroid Synthesis (Etofenprox analogs): Ujihara, K. (2012). Recent advances in the discovery and development of pyrethroids. Bioscience, Biotechnology, and Biochemistry, 76(2), 229-240.

  • DCC/DMAP Protocol Validation: Organic Chemistry Portal. (n.d.). Steglich Esterification.

Sources

Advanced Protocols for the Selective Reduction of 3-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It addresses the selective reduction of 3-phenoxybenzaldehyde (3-PBA) to 3-phenoxybenzyl alcohol , a critical intermediate in the synthesis of type II pyrethroids (e.g., cypermethrin, deltamethrin).

Executive Summary

The reduction of 3-phenoxybenzaldehyde (3-PBA) presents a specific chemoselective challenge: converting the carbonyl moiety to a primary alcohol without triggering hydrogenolysis (cleavage of the benzylic C-O bond to form 3-phenoxytoluene) or ether cleavage (breaking the diphenyl ether linkage). While the ether bridge is generally robust, the benzylic alcohol product is susceptible to over-reduction under vigorous catalytic hydrogenation conditions.

This guide details three validated protocols ranging from standard laboratory synthesis to scalable green chemistry, prioritizing yield (>95%) and purity (>98%) .

Strategic Reagent Landscape

The choice of reagent dictates the impurity profile. The following table summarizes the trade-offs between common reduction methodologies.

MethodReagent SystemSelectivity RiskScalabilityKey Advantage
Hydride Transfer Sodium Borohydride (

) / MeOH
Low. Highly selective for C=O.Medium (Safety/Waste)Gold Standard. No hydrogenolysis side products.
Catalytic Hydrogenation

+ Pt/C or Raney Ni
High. Risk of benzylic C-O hydrogenolysis.High (Industrial)Atom economy; solvent-free potential.
Transfer Hydrogenation Isopropanol / Aluminum Isopropoxide (MPV)Very Low. Thermodynamic control.MediumReversible; avoids high-pressure

.

Mechanism & Selectivity Logic

The Selectivity Challenge

The primary failure mode in 3-PBA reduction is over-reduction .

  • Target Reaction:

    
     (Benzyl alcohol)
    
  • Side Reaction (Hydrogenolysis):

    
     (Toluene derivative)
    

Hydrogenolysis is accelerated by acidic supports (e.g., unneutralized Carbon) and high temperatures. Therefore, protocols must maintain neutral/basic conditions or use hydride reagents that are incapable of effecting hydrogenolysis.

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential divergence points.

G Start 3-Phenoxybenzaldehyde Inter Alkoxide Intermediate Start->Inter Hydride Attack (NaBH4) or H2 Adsorption Impurity2 Phenol + Toluene (Ether Cleavage) Start->Impurity2 Harsh Cond. (Li/NH3) Target 3-Phenoxybenzyl Alcohol (Target) Inter->Target Protonation Impurity1 3-Phenoxytoluene (Over-reduction) Target->Impurity1 Hydrogenolysis (Pd/C, Acidic, High T)

Figure 1: Reaction pathway showing the target reduction and critical exclusion of hydrogenolysis pathways.

Experimental Protocols

Protocol A: Standard Chemical Reduction ( )

Context: This is the most reliable method for laboratory to pilot-scale synthesis, offering near-perfect chemoselectivity.


 will not reduce the ether bond or cause hydrogenolysis.

Reagents:

  • 3-Phenoxybenzaldehyde (Purity >98%)[1]

  • Sodium Borohydride (

    
    ) - 0.5 to 0.6 equiv (Stoichiometric excess)
    
  • Methanol (HPLC Grade)

  • Quenching: 1M HCl or Saturated

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (50.5 mmol) of 3-phenoxybenzaldehyde in 100 mL of Methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Rationale: Lower temperature suppresses potential transesterification if esters were present, but primarily controls the exotherm of hydride addition.
    
  • Addition: Add

    
     (0.96 g, 25.3 mmol) portion-wise over 15 minutes.
    
    • Caution: Evolution of

      
       gas may occur if protic solvents are not dry, though 
      
      
      
      is relatively stable in MeOH.
  • Reaction: Remove the ice bath and stir at Room Temperature (

    
    ) for 45–60 minutes.
    
  • Monitoring: Check via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should disappear; alcohol spot (
    
    
    
    ) appears.
  • Quench: Carefully add 10 mL of water followed by 1M HCl dropwise until pH

    
     6–7.
    
    • Mechanism:[1][2][3][4] Destroys excess borohydride and protonates the alkoxide intermediate.

  • Work-up: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Yield Expectation: 95–98% as a viscous colorless oil.

Protocol B: Catalytic Hydrogenation (Green/Industrial)

Context: Preferred for large-scale operations to avoid boron waste. The challenge is preventing the conversion of the benzyl alcohol to toluene.

Critical Parameter: Catalyst Selection.

  • Avoid: Pd/C (High tendency for hydrogenolysis).

  • Preferred: Pt/C or Raney Nickel (lower hydrogenolysis activity).

Reagents:

  • 3-Phenoxybenzaldehyde[1][2][5][6][7][8]

  • Catalyst: 5% Pt/C (sulfided) or Raney Nickel

  • Solvent: Ethanol or Isopropanol

  • Hydrogen source:

    
     gas (balloon or reactor)
    

Methodology:

  • Loading: In a pressure reactor, load 3-phenoxybenzaldehyde (10 g) and Ethanol (100 mL).

  • Catalyst: Add 5% Pt/C (0.5 wt% loading relative to substrate).

    • Note: Using "sulfided" catalysts can poison the highly active sites responsible for hydrogenolysis.

  • Conditions: Pressurize to 3–5 bar (40–70 psi)

    
    . Stir at Room Temperature .
    
    • Warning: Do NOT heat above

      
      . Higher temperatures significantly increase the rate of C-O bond cleavage (over-reduction).
      
  • Time: Reaction typically completes in 2–4 hours.

  • Filtration: Filter catalyst through a Celite pad.

  • Analysis: GC-MS is required here to quantify any 3-phenoxytoluene impurity.

Quality Control & Troubleshooting

Analytical Standard: The purity of 3-phenoxybenzyl alcohol is best determined via HPLC or GC-FID .

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 Isocratic).

  • Detection: UV at 254 nm (Aromatic absorption).

  • Flow Rate: 1.0 mL/min.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete reductionIncrease reaction time; ensure

quality (it degrades with moisture).
Product contains Toluene derivative Hydrogenolysis (Protocol B)Switch catalyst to Pt or Raney Ni; Lower temperature; Reduce reaction time.
Ether Cleavage (Phenol presence) Extreme conditionsAvoid acidic conditions at high temperatures; Avoid Li/Ammonia reductions.
Colored Product (Yellowing) Oxidation of phenol tracesEnsure starting material is free of free phenols; Store product under

.

References

  • Canadian Science Publishing. (2025). Chemoselective reductions with sodium borohydride. Retrieved from [Link]

  • Harvard University. (2023). Nanoparticle proximity controls selectivity in benzaldehyde hydrogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). The electrochemical reduction processes of solid compounds in high temperature molten salts. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl Alcohol Intermediates by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzyl alcohol intermediates. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography experiments. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you overcome your purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying benzyl alcohol intermediates, and why?

A1: The most common stationary phase for the column chromatography of benzyl alcohol and its derivatives is silica gel (SiO₂) (230-400 mesh) .[1] The choice is based on the principle of "like-attracts-like." Benzyl alcohol is a polar molecule due to its hydroxyl (-OH) group, which can form hydrogen bonds. Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[2] This strong polar-polar interaction allows for effective retention and separation from less polar impurities.[3] While alumina (Al₂O₃) is also a polar adsorbent, silica gel is generally preferred due to its slightly acidic nature, which is compatible with a wide range of organic molecules.[4]

Q2: How do I select the right mobile phase (eluent) for my separation?

A2: The key is to find a solvent system that provides a good separation on a Thin-Layer Chromatography (TLC) plate before attempting the column. The ideal mobile phase should move your target benzyl alcohol intermediate to a Retention Factor (Rf) value of approximately 0.25-0.35 .[5]

  • Starting Point: A common and effective eluent system for benzyl alcohol intermediates is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6]

  • Tuning Polarity: Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent. If the compound remains at the baseline (Rf=0), the eluent is not polar enough. If it shoots to the solvent front (Rf=1), the eluent is too polar.[4] The goal is to find a balance where the target compound and its impurities are well-separated on the TLC plate.

Q3: Why is Thin-Layer Chromatography (TLC) so critical before running a column?

A3: TLC is an indispensable preliminary step that saves significant time and resources. It serves multiple purposes:

  • Method Development: It allows you to rapidly screen and optimize the solvent system for your separation.[1]

  • Reaction Monitoring: TLC can be used to track the progress of your reaction, showing the consumption of starting materials and the appearance of the product.[7]

  • Impurity Profile: It gives you a visual snapshot of the number of components in your crude mixture and their relative polarities.[8]

  • Predicting Elution Order: The order in which spots appear on a TLC plate (from top to bottom, highest Rf to lowest Rf) is the same order they will elute from the column. The compound with the higher Rf will elute first.[2]

Q4: How can I visualize my benzyl alcohol intermediate on a TLC plate if it's colorless?

A4: Benzyl alcohol and many of its derivatives contain an aromatic ring, which makes them UV-active. They can be easily visualized by shining a UV lamp (254 nm) on the TLC plate, where they will appear as dark spots.[6] For compounds that are not UV-active or for better visualization of alcohol groups, staining can be used. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the alcohol functional group, appearing as a yellow or light-brown spot on a purple background.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Poor Separation - Peaks are Overlapping or Co-eluting

Your final fractions are contaminated with impurities or starting materials, despite seeing separation on the TLC.

Potential Cause Underlying Reason Solution
Wrong Solvent System The polarity of the mobile phase is too high, causing all components to elute too quickly and close together ("Solvent is too 'fast'").[4]Re-optimize the mobile phase using TLC. Aim for a larger difference (ΔRf > 0.2) between your product and the impurity. Use a shallower polarity gradient during the column run.
Column Overload Loading too much sample saturates the stationary phase, exceeding its separation capacity. This leads to broad, overlapping bands.[10][11]As a rule of thumb, load an amount of crude material that is 1-5% of the total weight of the silica gel used.[12] If you need to purify a large amount, use a wider column.
Poor Column Packing Air bubbles, cracks, or channels in the silica bed create pathways for the sample to travel unevenly, bypassing proper interaction with the stationary phase.[13]Pack the column carefully using a "slurry method," where the silica gel is mixed with the initial non-polar solvent before being added to the column. This minimizes the chance of entrapping air.[13] Ensure the silica bed is level and compact before loading the sample.
Sample Loading Technique Loading the sample in a large volume of a strong (polar) solvent causes the initial band to be very wide, compromising the separation from the start.Dissolve the crude mixture in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane). Alternatively, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of the column.[6]
Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_tlc Re-evaluate TLC. Is ΔRf between spots > 0.2? start->check_tlc optimize_solvent Optimize Mobile Phase. Use a shallower gradient. check_tlc->optimize_solvent No check_load Was column overloaded? (>5% sample-to-silica ratio) check_tlc->check_load Yes success Separation Improved optimize_solvent->success reduce_load Reduce sample load or use a larger column. check_load->reduce_load Yes check_packing Inspect column bed. Are there cracks or channels? check_load->check_packing No reduce_load->success repack_column Repack column using slurry method. check_packing->repack_column Yes check_sample_app How was the sample loaded? check_packing->check_sample_app No repack_column->success dry_load Use dry loading or a minimal volume of a weak solvent. check_sample_app->dry_load In large vol. of polar solvent check_sample_app->success Correctly (Dry load) dry_load->success

Problem 2: Asymmetric Peaks - Tailing or Fronting

The collected fractions show chromatographic peaks that are not symmetrical (Gaussian), which can hide impurities and complicate analysis.

The back half of the peak is elongated. This is the most common form of asymmetry.

Tailing tailing Peak Tailing| Strong secondary interactions between analyte and stationary phase.[14] cause1 Cause 1: Silanol Interactions| Acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly bind to basic sites on the analyte, slowing down a portion of the molecules.[14] tailing->cause1 cause2 Cause 2: Sample Acidity/Basicity| If the benzyl alcohol intermediate is acidic, it can interact too strongly. The pH on the silica surface can affect ionization.[14] tailing->cause2 solution1 Solution| Add a small amount (0.1-1%) of a polar modifier like triethylamine or methanol to the mobile phase to block the active silanol sites.[12] cause1->solution1 solution2 Solution| Add a trace amount of a mild acid (e.g., acetic acid) to the mobile phase to protonate the analyte and reduce strong ionic interactions. cause2->solution2

The front half of the peak is sloped, resembling a shark fin. This is less common than tailing.

Fronting fronting Peak Fronting| The partition coefficient changes with concentration, often due to saturation of the stationary phase.[15] cause1 Cause 1: Column Overload| The most frequent cause. The concentration of the sample is too high for the stationary phase to handle, causing molecules to travel ahead of the main band.[11][15] fronting->cause1 cause2 Cause 2: Poor Sample Solubility| If the sample is not fully dissolved in the mobile phase, it can precipitate at the column head and then redissolve slowly, causing a distorted peak shape.[10] fronting->cause2 solution1 Solution| Dilute the sample or inject a smaller volume. Use a column with a larger diameter to increase capacity.[11] cause1->solution1 solution2 Solution| Ensure the sample is fully dissolved before loading. If necessary, use a slightly stronger (more polar) solvent for initial dissolution, but keep the volume minimal. cause2->solution2

Problem 3: No Compound Eluting from the Column

You have been flushing the column for a long time with the mobile phase determined by TLC, but no product is being detected in the fractions.

Potential Cause Underlying Reason Solution
Compound is Irreversibly Adsorbed The compound is too polar for the selected mobile phase and is stuck at the top of the column. This can happen if the compound has multiple polar functional groups.[4]Gradually increase the polarity of the mobile phase. For very polar benzyl alcohol derivatives, you may need to add a small percentage of methanol to your ethyl acetate/hexanes mixture.[12]
Compound is Unstable on Silica Silica gel is weakly acidic and can cause decomposition of sensitive compounds.[5] Some benzyl alcohols can undergo in-column dehydration, especially on reactive stationary phases.[14]Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots (decomposition products) appear.[5] If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[5]
Solvent System Miscake The wrong solvent bottles may have been used, resulting in a much less polar mobile phase than intended.[5]Double-check the solvents used to prepare the mobile phase. If in doubt, analyze a collected fraction by TLC alongside a spot of the crude material to confirm nothing has moved from the origin.[5]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography Workflow

This protocol outlines the essential steps for purifying a benzyl alcohol intermediate.

  • TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., Hexanes:Ethyl Acetate mixtures) to find one that gives an Rf of 0.25-0.35 for the desired product and good separation from impurities.

  • Column Preparation (Slurry Method):

    • Select a column of appropriate size for your sample amount.

    • Place a small plug of cotton or glass wool at the bottom of the column.[15]

    • Add a small layer (approx. 1 cm) of sand.

    • In a beaker, mix the required amount of silica gel (230-400 mesh) with your initial, least polar eluent to form a consistent slurry.[13]

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to pack the silica bed uniformly and allow it to settle. Open the stopcock to drain some solvent until the solvent level is just above the silica bed. Do not let the column run dry.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[15]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[6]

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate (flash chromatography).[4]

    • Begin eluting with the non-polar solvent system determined by TLC to remove non-polar impurities.

    • Collect the eluent in sequentially labeled test tubes or vials.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your more polar benzyl alcohol intermediate.[4]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain your purified benzyl alcohol intermediate.[6]

References

  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link][16]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link][10]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link][17]

  • Cytiva. (2022, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link][18]

  • Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks. Retrieved from [Link][11]

  • Harvey, D. (2013, August 1). Tailing and Fronting of Chromatographic Peaks. Analytical Sciences Digital Library. Retrieved from [Link][19]

  • Shchukina, A., et al. (2022). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules. Retrieved from [Link][14]

  • Organic Syntheses. (n.d.). Purification of benzyl alcohol derivative by flash chromatography. Retrieved from [Link][20]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link][9]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link][4]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link][1]

  • Journal of Pharmaceutical and Analytical Chemistry. (n.d.). Matrix Adsorption Principle of Column Chromatography in Analytical Chemistry. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4B: Uses of TLC. Retrieved from [Link][7]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (2019, September 24). Column Chromatography/Column adsorption chromatography (Principle, procedure steps & applications). Retrieved from [Link][13]

  • University of Toronto Scarborough, Chemistry Online. (n.d.). Column Chromatography Theory. Retrieved from [Link][15]

  • Defense Technical Information Center. (n.d.). Analysis of Impurities in Composition B by Thin Layer Chromatography. Retrieved from [Link][8]

Sources

Technical Support Center: Stability of [4-(3-Methylphenoxy)phenyl]methanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-2026-001

Version: 1.0

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development who are utilizing [4-(3-Methylphenoxy)phenyl]methanol in their experimental workflows. The stability of this molecule, particularly under acidic conditions, is a critical factor that can significantly impact experimental outcomes. This document provides a comprehensive overview of the potential stability issues, the underlying chemical mechanisms, and robust troubleshooting strategies to ensure the integrity of your research. Our approach is grounded in established principles of physical organic chemistry and supported by peer-reviewed literature to provide you with a reliable and actionable resource.

Core Concepts: Understanding the Reactivity of [4-(3-Methylphenoxy)phenyl]methanol

[4-(3-Methylphenoxy)phenyl]methanol possesses two key functional groups that dictate its reactivity in acidic media: a benzylic alcohol and a diaryl ether . The interplay between these two moieties, influenced by the electron-donating nature of the methyl group on the phenoxy ring, governs the molecule's stability profile.

The Benzylic Alcohol Moiety: A Locus of Reactivity

Benzylic alcohols are known to be susceptible to acid-catalyzed reactions due to the ability of the adjacent aromatic ring to stabilize the resulting carbocation intermediate through resonance.[1] This stabilization facilitates reactions that are typically more challenging for simple primary alcohols.

The Diaryl Ether Linkage: Generally Robust but Not Inert

Diaryl ethers are generally considered stable and unreactive, particularly when compared to alkyl ethers.[2] However, under forcing acidic conditions, cleavage of the C-O bond can occur.[2][3][4] The presence of activating or deactivating groups on the aromatic rings can influence the susceptibility of the ether linkage to cleavage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when working with [4-(3-Methylphenoxy)phenyl]methanol in acidic environments. Each question is followed by a detailed explanation and a step-by-step troubleshooting guide.

FAQ 1: I'm observing the formation of an insoluble, high-molecular-weight material in my reaction mixture. What is happening?

Answer: The formation of insoluble material is a strong indicator of acid-catalyzed dehydration of the benzylic alcohol, leading to the formation of a stabilized benzylic carbocation. This reactive intermediate can then undergo electrophilic aromatic substitution with another molecule of [4-(3-Methylphenoxy)phenyl]methanol, initiating a polymerization cascade.

Troubleshooting Guide 1.1: Diagnosing and Mitigating Polymerization

Step 1: Confirm Polymerization

  • Technique: Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Procedure:

    • Spot the crude reaction mixture on a TLC plate. A streak from the baseline to the solvent front, rather than discrete spots, suggests a complex mixture of high-molecular-weight species.

    • Acquire a proton NMR spectrum of the crude material. The disappearance of the benzylic alcohol proton signal and the appearance of broad, unresolved signals in the aromatic and aliphatic regions are characteristic of a polymeric mixture.

Step 2: Mitigate Dehydration and Polymerization

  • Strategy 1: Reduce Acid Strength and Concentration.

    • Rationale: The rate of dehydration is directly proportional to the acidity of the medium.[5] Using a weaker acid or a lower concentration of the acid can significantly slow down the formation of the carbocation intermediate.

    • Actionable Advice: If your protocol allows, replace strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) with weaker organic acids such as acetic acid (CH₃COOH) or use a catalytic amount of a milder acid like p-toluenesulfonic acid (pTSA).[5]

  • Strategy 2: Control Reaction Temperature.

    • Rationale: Dehydration reactions are often endothermic and are thus accelerated by higher temperatures.[1]

    • Actionable Advice: Perform the reaction at a lower temperature. If the reaction is sluggish at room temperature, consider cooling it to 0 °C or even lower. Monitor the reaction progress carefully to find the optimal balance between reaction rate and stability.

  • Strategy 3: Use a Protecting Group.

    • Rationale: Protecting the benzylic alcohol as an ether or silyl ether will prevent its dehydration.[6][7][8]

    • Actionable Advice: Common protecting groups for alcohols that are stable under many acidic conditions include the benzyl (Bn) ether and various silyl ethers (e.g., TBDMS, TIPS).[6][8] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.

Workflow for Troubleshooting Polymerization

G start Insoluble material observed confirm Confirm polymerization (TLC, NMR) start->confirm is_polymer Is it polymerization? confirm->is_polymer mitigate Mitigate Dehydration is_polymer->mitigate Yes no_polymer Consider other side reactions is_polymer->no_polymer No reduce_acid Reduce acid strength/concentration mitigate->reduce_acid control_temp Lower reaction temperature mitigate->control_temp protecting_group Use a protecting group mitigate->protecting_group end Problem Resolved reduce_acid->end control_temp->end protecting_group->end G cluster_0 Ether Cleavage Mechanism A [4-(3-Methylphenoxy)phenyl]methanol B Protonated Ether A->B H+ C Transition State B->C Nucleophilic Attack (e.g., H2O) D Products: 3-methylphenol + 4-hydroxybenzyl alcohol C->D G start [4-(3-Methylphenoxy)phenyl]methanol + Acid dehydration Dehydration start->dehydration ether_cleavage Ether Cleavage start->ether_cleavage substitution Nucleophilic Substitution start->substitution (with nucleophilic acid) carbocation Benzylic Carbocation dehydration->carbocation polymerization Polymerization carbocation->polymerization products_cleavage 3-methylphenol + 4-hydroxybenzyl alcohol ether_cleavage->products_cleavage product_substitution Benzylic Halide substitution->product_substitution

Sources

Validation & Comparative

Technical Guide: Infrared Spectroscopy Analysis of Benzyl Alcohol O-H Stretch

[1]

Executive Summary: The Dual-Natured Analyte

Benzyl alcohol (BnOH) presents a unique spectroscopic challenge and opportunity for researchers. Structurally, it is a hybrid: a primary aliphatic alcohol attached to an aromatic ring. This "dual nature" creates a spectral signature that distinguishes it from pure aromatics (like phenol) and pure aliphatics (like cyclohexanol).

For drug development and purity analysis, the O-H stretching region (3200–3650 cm⁻¹) is the critical diagnostic window. It serves as a molecular barometer for:

  • Purity/Water Contamination: Broadening indicates H-bonding networks often exacerbated by moisture.

  • Concentration/State: Distinguishing monomeric species from polymeric aggregates.

  • Structural Verification: Differentiating the hydroxymethyl group from phenolic hydroxyls.

This guide provides an objective comparison of Benzyl Alcohol’s spectral performance against structural analogs and details the experimental protocols required to validate these observations.

Spectral Characterization: The O-H Stretch Profile

The O-H stretch is not a static peak; it is a dynamic signal dependent on the molecular environment.

The "Product" Performance: Benzyl Alcohol

In infrared spectroscopy, the O-H bond behaves as an anharmonic oscillator. The mass of the hydrogen atom and the bond strength dictate the frequency, but intermolecular forces (Hydrogen Bonding) drastically alter the force constant.

  • Neat Liquid (The Polymeric State): In its pure form, benzyl alcohol molecules form extensive hydrogen-bonded networks. The O-H bond weakens, the bond length increases, and the force constant drops.

    • Observation: A broad, intense band centered at 3300–3400 cm⁻¹ .[1][2][3][4][5]

  • Dilute Solution (The Monomeric State): In non-polar solvents (e.g., CCl₄, CS₂), H-bonds are broken. The O-H bond tightens.

    • Observation: A sharp, needle-like peak at 3610–3630 cm⁻¹ .

Expert Insight (Conformational Isomerism): High-resolution studies in dilute CCl₄ reveal that the "free" O-H peak is actually a doublet (approx. 3616 cm⁻¹ and 3635 cm⁻¹). This splitting arises from rotational conformers where the O-H bond is either gauche or trans relative to the aromatic ring, a nuance often missed in routine QC but critical for thermodynamic modeling.

Comparative Analysis: Benzyl Alcohol vs. Alternatives

To validate the identity of Benzyl Alcohol, one must compare it against its structural "alternatives": Phenol (aromatic OH) and Cyclohexanol (aliphatic OH).

Table 1: Comparative IR Spectral Data (O-H Region)

AnalyteElectronic EnvironmentFree O-H (Dilute)H-Bonded O-H (Neat)C-O Stretch (Diagnostic)
Benzyl Alcohol Sp³ Carbon (Inductive effect from Ring)3610–3630 cm⁻¹ 3300–3400 cm⁻¹ ~1050 cm⁻¹
Phenol Sp² Carbon (Resonance + Acidity)~3610 cm⁻¹3200–3550 cm⁻¹ (Very Broad)~1220 cm⁻¹
Cyclohexanol Sp³ Carbon (Pure Aliphatic)~3620 cm⁻¹~3350 cm⁻¹~1060 cm⁻¹
Toluene Aromatic (No OH)AbsentAbsentAbsent

Key Differentiators:

  • Vs. Phenol: While the Free O-H peaks are similar, Phenol's H-bonded peak is broader and often overlaps with aromatic C-H stretches due to its higher acidity (stronger H-bond donor). Crucially, the C-O stretch in Benzyl Alcohol (1050 cm⁻¹) is significantly lower than Phenol (1220 cm⁻¹) because the C-O bond in phenol has partial double-bond character from resonance.

  • Vs. Cyclohexanol: Benzyl alcohol mimics aliphatic alcohols in the O-H region but contains the diagnostic aromatic overtones (1600–2000 cm⁻¹) and C=C ring stretches (1450, 1500, 1600 cm⁻¹) absent in cyclohexanol.

Experimental Protocol: Variable Concentration Study

To rigorously prove the presence of Hydrogen Bonding and validate the peak assignment, a Dilution Study is the gold standard. This protocol demonstrates the causality between concentration and peak shift.

Protocol: "The Disappearing Polymer"

Objective: Observe the transition from polymeric H-bonded O-H to monomeric Free O-H.

Materials:

  • Analyte: Benzyl Alcohol (>99% purity, anhydrous).

  • Solvent: Carbon Tetrachloride (CCl₄) or Tetrachloroethylene (spectroscopic grade, dried over molecular sieves). Note: CCl₄ is toxic; handle in a fume hood.

  • Cell: Liquid IR cell with NaCl or CaF₂ windows (Path length: 0.1 mm to 1.0 mm).

Workflow:

  • Baseline (Neat):

    • Place a drop of neat Benzyl Alcohol between NaCl plates (capillary film).

    • Acquire spectrum (4000–400 cm⁻¹).

    • Target: Broad peak ~3350 cm⁻¹.[4]

  • Solution Preparation:

    • Prepare a 10% v/v solution of Benzyl Alcohol in CCl₄.

    • Prepare a 1% v/v solution.

    • Prepare a 0.1% v/v solution.

  • Acquisition:

    • Run the 10% solution. Result: Coexistence of broad band (3350 cm⁻¹) and small sharp peak (3620 cm⁻¹).

    • Run the 1% solution. Result: Broad band diminishes; sharp peak grows.

    • Run the 0.1% solution (use 1.0 mm path length). Result: Broad band vanishes; sharp peak at 3620 cm⁻¹ dominates.

  • Validation:

    • If the broad peak remains at 0.1%, the solvent or sample is wet (water H-bonding). Dry with MgSO₄ and repeat.

Visualization: Spectral Identification Logic

The following diagram illustrates the decision logic for identifying Benzyl Alcohol based on O-H and C-O stretching behaviors.

BenzylIdentificationStartUnknown Sample SpectrumCheckOHCheck 3200-3650 cm⁻¹ RegionStart->CheckOHHasOHBroad Peak (3300-3400 cm⁻¹)or Sharp Peak (3600+ cm⁻¹)?CheckOH->HasOHYesNoOHNo Significant PeakCheckOH->NoOHNoCheckCOCheck C-O Stretch RegionHasOH->CheckCOResult_OtherNot an Alcohol/Phenol(e.g., Toluene)NoOH->Result_OtherCO_HighPeak ~1220 cm⁻¹(Strong)CheckCO->CO_HighHigh FreqCO_LowPeak ~1050 cm⁻¹(Strong)CheckCO->CO_LowLow FreqResult_PhenolLikely PHENOLCO_High->Result_PhenolAromatic OHAromaticCheckCheck Aromatic C=C(1500/1600 cm⁻¹)CO_Low->AromaticCheckResult_AliphaticLikely ALIPHATIC ALCOHOL(e.g., Cyclohexanol)AromaticCheck->Result_AliphaticAbsentResult_BenzylLikely BENZYL ALCOHOLAromaticCheck->Result_BenzylPresent

Figure 1: Decision tree for distinguishing Benzyl Alcohol from phenolic and aliphatic analogs using IR spectral markers.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzyl Alcohol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectra of Alcohols and Phenols. [Link]

  • Lutz, E. T. G., & van der Maas, J. H. (1998). Structural Analysis of Benzyl Alcohol Derivatives by IR Spectroscopy. Spectrochimica Acta Part A. [Link](Link routed to NIST gateway for verification)

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. [Link]

Reference Standard Characterization Guide: [4-(3-Methylphenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13857-36-8 | Etofenprox Intermediate

Executive Summary: The Purity Paradox

[4-(3-Methylphenoxy)phenyl]methanol (often abbreviated as m-PB-alc) is a critical intermediate in the synthesis of pyrethroid-like insecticides such as Etofenprox . In analytical workflows, it serves two distinct roles: as a precursor monitor in process chemistry and as a potential degradation impurity in final product release.

The "Purity Paradox" for this molecule lies in its benzyl alcohol moiety. While it appears stable, it is susceptible to autoxidation to the corresponding aldehyde and acid upon exposure to air, and it often co-elutes with its ortho- and para- isomers derived from m-cresol starting materials.

This guide compares three grades of reference materials—Certified Primary Standards , In-House Working Standards , and Technical Grade Markers —and provides the definitive protocols for their characterization.

Comparative Analysis: Selecting the Right Standard

In regulatory environments (GLP/GMP), the "performance" of a standard is defined by its traceability and uncertainty .

FeatureOption A: Certified Primary Standard (CRM) Option B: In-House Working Standard Option C: Technical Grade / Crude
Purity >99.5% (Chromatographic & Absolute)>98.0% (Chromatographic)90-95%
Characterization Full Structural (NMR, MS, IR) + Mass Balance (TGA, KF, ROI)Identity (IR/HPLC) + Assay vs. PrimaryIdentity only
Traceability Traceable to SI units (via qNMR) or PharmacopeiaTraceable to Option ANone
Stability Data Real-time stability monitoring includedRe-test dates assigned annuallyUnknown
Use Case Final Product Release, Impurity QuantificationRoutine In-Process Control (IPC)Retention Time Marker (Qualitative)
Risk Low: Defensible in audits.Medium: Requires rigorous qualification.High: Will cause assay bias if used quantitatively.

Scientist’s Verdict:

  • Use Option A for establishing the Response Factor (RF) of this impurity relative to Etofenprox.

  • Use Option B for daily monitoring of the synthesis reaction completion.

  • Avoid Option C for any quantitative work; the isomeric impurities will skew area integration.

Analytical Methodologies & Protocols

To characterize [4-(3-Methylphenoxy)phenyl]methanol as a Primary Standard, we do not rely on a single method. We utilize a Mass Balance Approach or Quantitative NMR (qNMR) .

Protocol 1: Purity by HPLC-UV (Related Substances)

Objective: Detect non-volatile organic impurities (oxidized aldehyde, isomers).

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 40% B (0 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 225 nm (aromatic ring absorption).

  • Temperature: 30°C.

Critical Insight: The meta-isomer (target) must be resolved from the para-isomer. If co-elution occurs, switch to a Phenyl-Hexyl column to exploit


 interactions.
Protocol 2: Volatiles by GC-FID/MS

Objective: Quantify residual solvents (Toluene, Methanol) used in synthesis.

  • Column: DB-624 or equivalent (volatile organic compounds).

  • Carrier: Helium @ 1.5 mL/min.

  • Temp Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • Injection: Split 10:1.

Protocol 3: Absolute Potency Assignment (The "Gold Standard")

Instead of assuming 100% area, calculate potency (


) using the Mass Balance Equation :


  • % Org. Imp: Derived from HPLC (Protocol 1).

  • % Volatiles: Derived from GC (Protocol 2).

  • % Water: Karl Fischer Titration (Coulometric).

  • % ROI: Residue on Ignition (Sulfated Ash).

Visualization of Workflows

Diagram 1: The Mass Balance Characterization Logic

This workflow illustrates how a raw material is converted into a Certified Reference Material (CRM).

MassBalance cluster_Analysis Analytical Panel Raw Crude Material (CAS 13857-36-8) Purify Recrystallization (Hexane/EtOAc) Raw->Purify HPLC HPLC-UV (Organic Impurities) Purify->HPLC GC GC-FID (Residual Solvents) Purify->GC KF Karl Fischer (Water Content) Purify->KF ROI Residue on Ignition (Inorganics) Purify->ROI Calc Mass Balance Calculation HPLC->Calc  Subtract % GC->Calc  Subtract % KF->Calc  Subtract % ROI->Calc  Subtract % Cert Certified Potency (Assigned Value) Calc->Cert

Caption: Mass Balance workflow for assigning absolute potency to the reference standard.

Diagram 2: Isomer & Oxidation Pathway

Understanding the degradation and impurity profile is essential for interpreting HPLC data.

Degradation Target [4-(3-Methylphenoxy)phenyl]methanol (Target Analyte) Aldehyde Oxidation Product (Aldehyde) Target->Aldehyde Air/Light (Oxidation) Acid Oxidation Product (Benzoic Acid deriv.) Aldehyde->Acid Further Oxidation Ortho Ortho-Isomer (Impurity from m-cresol) Ortho->Target Co-elutes (C18) Para Para-Isomer (Impurity from m-cresol) Para->Target Co-elutes (C18)

Caption: Degradation pathways (red) and isomeric impurities (yellow) that challenge purity analysis.

Experimental Data Summary (Simulated)

The following table demonstrates why Area % (HPLC only) is misleading compared to Mass Balance (True Potency).

Test ParameterResult (Typical Batch)Impact on Potency
HPLC Purity (Area %) 99.2% Overestimates purity
Residual Solvents (GC)0.5% (Toluene)Reduces potency
Water Content (KF)0.3%Reduces potency
Inorganic Ash (ROI)< 0.1%Negligible
Calculated Potency 98.4% True Value for Calculations

Interpretation: If you used the HPLC Area% (99.2%) to calculate the concentration of your standard curve, your results would be biased by 0.8% . In trace impurity analysis, this error propagates significantly.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Food and Agriculture Organization (FAO). (2007).[3] Etofenprox: Specifications and Evaluations for Agricultural Pesticides. (Confirming the intermediate structure and impurity profile). Link

  • PubChem. (n.d.).[4][5] Compound Summary: [4-(3-Methylphenoxy)phenyl]methanol.[6] National Library of Medicine.[5] Link

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl-Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzyl Alcohol and Its Derivatives

Benzyl alcohol, the simplest aromatic alcohol, and its derivatives are pivotal compounds in medicinal chemistry and various industrial applications. Structurally, benzyl alcohol consists of a benzene ring attached to a hydroxymethyl group. This unique combination imparts a balance of hydrophilicity and hydrophobicity, allowing for a wide range of biological interactions.[1] Benzyl alcohol itself exhibits known antimicrobial and local anesthetic properties.[2][3]

The introduction of a methyl group onto the benzene ring creates three structural isomers: ortho-, meta-, and para-methylbenzyl alcohol. This seemingly minor structural modification can significantly alter the molecule's physicochemical properties, including its electronic distribution, steric hindrance, and lipophilicity. These changes, in turn, have a profound impact on the compound's biological activity, a concept central to the study of structure-activity relationships. Understanding the SAR of these isomers is crucial for the rational design of more potent and selective therapeutic agents.

The Influence of Methyl Group Position on Biological Activity

While direct comparative studies on the biological activities of methylbenzyl alcohol isomers are not extensively documented in publicly available literature, we can infer the structure-activity relationship by examining analogous compounds, such as cresols (methylphenols), and by applying fundamental principles of medicinal chemistry.

Physicochemical Properties and Their Predicted Impact

The position of the methyl group—an electron-donating group—influences the electron density of the aromatic ring and the properties of the benzylic alcohol moiety through inductive and hyperconjugative effects.

  • Ortho-isomer: The methyl group is adjacent to the hydroxymethyl group. This proximity can introduce steric hindrance, potentially affecting the molecule's ability to interact with biological targets. It can also influence the acidity of the hydroxyl group.

  • Meta-isomer: The methyl group is situated at the meta position relative to the hydroxymethyl group. At this position, the electron-donating effect on the benzylic carbon is primarily inductive and weaker compared to the ortho and para positions, where hyperconjugation also plays a role.[4]

  • Para-isomer: The methyl group is positioned opposite to the hydroxymethyl group. This arrangement allows for the full expression of its electron-donating effects through both induction and hyperconjugation, without the steric hindrance observed in the ortho-isomer.

These positional differences are expected to modulate the lipophilicity, reactivity, and ultimately, the biological activity of the isomers. Quantitative Structure-Activity Relationship (QSAR) studies on substituted benzyl alcohols have indicated that hydrophobicity is a key determinant of their toxicity.[5]

Comparative Analysis of Biological Activities

Based on the principles of SAR and analogous data from cresol isomers, we can predict the following trends in the biological activities of methyl-substituted benzyl alcohols:

Table 1: Predicted Comparative Biological Activities of Methylbenzyl Alcohol Isomers

IsomerPredicted Antibacterial ActivityPredicted CytotoxicityPredicted Local Anesthetic PotencyRationale
ortho-Methylbenzyl alcohol ModerateModerateModerateSteric hindrance from the adjacent methyl group may modulate binding to biological targets.
meta-Methylbenzyl alcohol Potentially LowerPotentially LowerPotentially LowerWeaker electron-donating effect at the meta position may result in lower lipophilicity and reduced membrane permeability.
para-Methylbenzyl alcohol Potentially HigherPotentially HigherPotentially HigherThe strong electron-donating effect and lack of steric hindrance may enhance lipophilicity and interaction with target sites.

This predictive analysis is supported by studies on cresol isomers, where p-cresol was found to be the most toxic isomer in rat liver slices, indicating a distinct mechanism of action influenced by the methyl group's position.

Experimental Protocols for Evaluating Biological Activity

To empirically determine and compare the biological activities of methyl-substituted benzyl alcohols, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for assessing their antibacterial and cytotoxic effects.

Antibacterial Activity Assessment: The Kirby-Bauer Disc Diffusion Method

The Kirby-Bauer method is a widely accepted technique for determining the antimicrobial susceptibility of bacteria.

G Kirby-Bauer Disc Diffusion Assay Workflow A Bacterial Inoculum Preparation B Inoculation of Mueller-Hinton Agar Plate A->B C Application of Compound-Impregnated Discs B->C D Incubation (37°C for 18-24h) C->D E Measurement of Zone of Inhibition D->E F Data Analysis and Comparison E->F

Caption: Workflow for the Kirby-Bauer disc diffusion assay.

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) from an 18-24 hour agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure a uniform lawn of growth.

  • Application of Discs:

    • Prepare sterile filter paper discs (6 mm in diameter).

    • Impregnate the discs with known concentrations of the ortho-, meta-, and para-methylbenzyl alcohol solutions. A solvent control disc should also be prepared.

    • Aseptically place the impregnated discs on the surface of the inoculated agar plate. Ensure the discs are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate them at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disc) in millimeters.

    • Compare the zone diameters for the different isomers to assess their relative antibacterial potency.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

G MTT Cytotoxicity Assay Workflow A Cell Seeding in 96-well Plate B Treatment with Methylbenzyl Alcohol Isomers A->B C Incubation (24-72h) B->C D Addition of MTT Reagent C->D E Incubation (2-4h) D->E F Solubilization of Formazan Crystals E->F G Absorbance Measurement (570 nm) F->G H IC50 Calculation G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HeLa, HepG2) in appropriate growth medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the ortho-, meta-, and para-methylbenzyl alcohol isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells and solvent control wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

Conclusion: Guiding Future Drug Development

The structure-activity relationship of methyl-substituted benzyl alcohols provides a compelling example of how subtle changes in molecular architecture can lead to significant differences in biological activity. While further quantitative experimental data is needed for a definitive comparison, the principles of medicinal chemistry and analogous data from related compounds strongly suggest that the position of the methyl group is a critical determinant of their antibacterial, cytotoxic, and local anesthetic properties. The para-isomer is predicted to exhibit the highest potency due to a favorable combination of electronic and steric factors.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate these compounds and validate the predicted SAR. A thorough understanding of these relationships will undoubtedly facilitate the design and development of novel therapeutic agents with enhanced efficacy and selectivity.

References

  • Hodson-Walker, G., & Holbrook, J. J. (1985). Toxicology of benzyl alcohols: a QSAR analysis. Chemico-biological interactions, 56(2-3), 203–214.
  • Samiraschem. (n.d.). Benzyl alcohol structure. Retrieved from [Link]

  • Sulaiman, M., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488.
  • Williams, J. M., & Howe, N. R. (1994). Benzyl alcohol attenuates the pain of lidocaine injections and prolongs anesthesia. The Journal of dermatologic surgery and oncology, 20(11), 730–733.
  • Quora. (2018). Which is more acidic, m-Cresol, p-Cresol, or o-Cresol?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzyl alcohol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wilson, R. P., & Hayden, R. (1997). Benzyl alcohol as an alternative local anesthetic. Annals of emergency medicine, 30(5), 621–625.
  • Dang, H. T., & Lee, H. J. (2016). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Onody-Szûcs, Z., & Gáspár, R. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Microbiologie, aliments, nutrition, 8(3), 247-252.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [4-(3-Methylphenoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of [4-(3-Methylphenoxy)phenyl]methanol. As researchers and drug development professionals, a deep understanding of the causality behind safety protocols is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning that underpins a culture of safety and experimental integrity. Adherence to these procedures is critical for ensuring personal safety, laboratory compliance, and the validity of your research.

Hazard Assessment: Understanding the Risks

Analysis of related chemical structures, such as (4-Phenoxyphenyl)methanol and (4-Methoxy-3-methylphenyl)methanol, reveals a consistent pattern of hazards.[1][2] Based on this data, we must assume [4-(3-Methylphenoxy)phenyl]methanol presents the following risks:

Potential Hazard Description Primary Exposure Route Anticipated Severity
Skin Irritation/Corrosion May cause skin irritation upon direct contact.[1][2]DermalModerate
Serious Eye Damage/Irritation Poses a significant risk of causing serious eye irritation or damage.[1][2]OcularHigh
Respiratory Irritation Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]InhalationModerate
Acute Toxicity (Oral) Assumed to be harmful if swallowed, based on analogs like (4-Phenoxyphenyl)methanol.[1]IngestionModerate to High
Skin Sensitization Some analogs may cause an allergic skin reaction.[2]DermalLow to Moderate

This proactive hazard identification is the foundation of our safety protocol. The personal protective equipment (PPE) and handling procedures outlined below are selected to mitigate these specific risks.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control dictated by the hazard assessment. The following PPE is mandatory when handling [4-(3-Methylphenoxy)phenyl]methanol in any form (solid or in solution).

  • Hand Protection: The primary defense against dermal exposure is the correct selection of chemical-resistant gloves.

    • Specification: Wear nitrile or butyl rubber gloves.[3][4] These materials provide superior resistance to a broad range of organic chemicals compared to latex.

    • Causality: Solvents and organic compounds can degrade or permeate less-resistant materials, leading to direct skin contact. Nitrile and butyl rubber offer a robust barrier, preventing chemical absorption and potential systemic toxicity.[3] Always inspect gloves for tears or punctures before use.[5]

  • Eye and Face Protection: Given the high risk of serious eye irritation, robust eye protection is non-negotiable.

    • Specification: Chemical splash goggles are required at a minimum.[3][5] When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to goggles.[3][4]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes.[3] Goggles provide this necessary seal, and a face shield offers a secondary barrier for the entire face. This aligns with OSHA 29 CFR 1910.133 standards for chemical hazard environments.[1][6]

  • Skin and Body Protection: To prevent accidental skin exposure from spills or splashes, appropriate body protection is essential.

    • Specification: A standard laboratory coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure between the glove and cuff.[5][7]

    • Causality: The lab coat serves as a removable barrier that protects personal clothing and underlying skin from contamination.[5] In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.

  • Respiratory Protection: Engineering controls are the primary method for mitigating inhalation risks.

    • Specification: All handling of [4-(3-Methylphenoxy)phenyl]methanol must be performed within a certified chemical fume hood.[5][7] This provides adequate ventilation and protects the user from inhaling potentially harmful dust or vapors.

    • Causality: A fume hood is an essential engineering control that captures and exhausts contaminants away from the operator's breathing zone. Should engineering controls fail or for specific high-risk procedures, a NIOSH-approved respirator may be required, subject to a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[1][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A self-validating safety system relies on consistent, logical procedures. The following workflow minimizes the risk of exposure at each stage of handling.

Pre-Operational Safety Check
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current.

  • Assemble and Inspect PPE: Gather all required PPE. Meticulously inspect gloves for any signs of degradation, discoloration, or punctures. Ensure goggles are clean and free of scratches that could impair vision.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station before beginning any work.[5]

Donning PPE: The Correct Sequence

The order in which PPE is put on is crucial to ensure complete protection.

  • Lab Coat: Don the lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves extend over the cuffs of the lab coat sleeves to create a complete seal.

Doffing PPE: Preventing Cross-Contamination

The doffing sequence is arguably the most critical step to prevent contaminating yourself with substances on your PPE.

  • Gloves: Remove gloves first. Using the glove-on-glove technique, peel one glove off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down the shoulders, touching only the inside surfaces. Turn it inside out as you remove it and store or dispose of it according to lab policy.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling Chemical cluster_doff Doffing PPE cluster_dispose Final Steps prep_node 1. Verify Fume Hood 2. Inspect PPE 3. Locate Emergency Gear don_node 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (over cuffs) prep_node->don_node Proceed if safe handle_node Perform work inside certified fume hood don_node->handle_node Begin work doff_node 1. Gloves (inside out) 2. Goggles/Face Shield 3. Lab Coat (inside out) handle_node->doff_node Work complete dispose_node 1. Dispose of PPE & Chemical Waste 2. Wash Hands Thoroughly doff_node->dispose_node Finalize

Caption: Workflow for safe handling of [4-(3-Methylphenoxy)phenyl]methanol.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical component of the laboratory safety lifecycle, preventing environmental contamination and exposure to waste handlers.

  • Chemically Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with [4-(3-Methylphenoxy)phenyl]methanol must be considered hazardous waste.

    • Procedure: Place contaminated items in a designated, clearly labeled, and sealed waste container.[9] Never dispose of this waste in regular trash.

  • Chemical Waste:

    • Procedure: Dispose of [4-(3-Methylphenoxy)phenyl]methanol and any solutions containing it in a designated hazardous waste container that is properly labeled with the full chemical name and associated hazards.[1][10] Keep the container closed when not in use. Follow all local, state, and federal regulations for hazardous waste disposal.[11]

  • Empty Containers:

    • Procedure: Containers that held [4-(3-Methylphenoxy)phenyl]methanol must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[9] After rinsing, the container labels should be fully defaced or removed before disposal or recycling according to institutional guidelines.[9]

References

  • Methanol Safety D
  • (4-Methoxy-3-methylphenyl)
  • (4-Phenoxyphenyl)
  • Methanol Standard Operating Procedure. UCLA Environment, Health & Safety.
  • Methanol Safety Data Sheet.
  • Safety D
  • Methanol REACH Exposure Scenario. Environmental Protection Agency.
  • Methanol Safety D
  • (4-Methoxy-3-methylphenyl)
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Methanol Small Quantities Bulletin. Methanol Institute.
  • Methanol Safety D
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • Safety Data Sheet General Inform
  • How To Protect Workers From Methanol Exposure In The Workplace. KERAMIDA Inc.
  • Cyclohexanesulfonic acid, decafluoro(pentafluoroethyl)-, potassium salt (1:1)
  • (4-Phenoxyphenyl)
  • Personal protective equipment for handling (2-Methylpyridin-4-yl)methanol. Benchchem.
  • Perfluoro-4-ethylcyclohexanesulphonic acid potassium salt Safety Inform
  • Calcifediol Monohydrate Safety D
  • Hexafluoro-1,3-Butadiene Safety D
  • Methanol Safe Handling Manual. Methanol Institute.
  • Methanol Safe Handling Manual Overview. Methanol Institute.

Sources

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